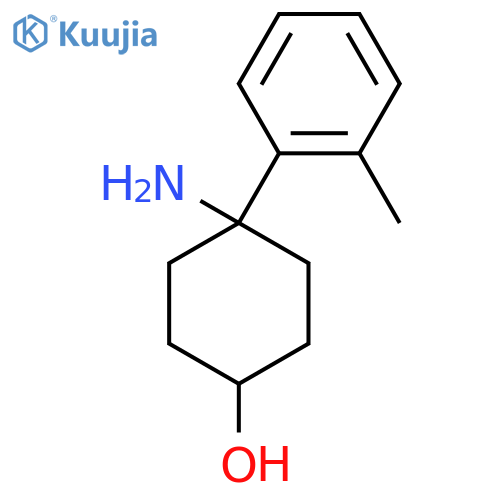Cas no 1888944-95-3 (4-amino-4-(2-methylphenyl)cyclohexan-1-ol)

4-amino-4-(2-methylphenyl)cyclohexan-1-ol 化学的及び物理的性質
名前と識別子
-
- 4-amino-4-(2-methylphenyl)cyclohexan-1-ol
- EN300-1834182
- 1888944-95-3
-
- インチ: 1S/C13H19NO/c1-10-4-2-3-5-12(10)13(14)8-6-11(15)7-9-13/h2-5,11,15H,6-9,14H2,1H3
- InChIKey: LPIZFVYXBDUYGG-UHFFFAOYSA-N
- ほほえんだ: OC1CCC(C2C=CC=CC=2C)(CC1)N
計算された属性
- せいみつぶんしりょう: 205.146664230g/mol
- どういたいしつりょう: 205.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 46.2Ų
4-amino-4-(2-methylphenyl)cyclohexan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1834182-0.5g |
4-amino-4-(2-methylphenyl)cyclohexan-1-ol |
1888944-95-3 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1834182-10g |
4-amino-4-(2-methylphenyl)cyclohexan-1-ol |
1888944-95-3 | 10g |
$3929.0 | 2023-09-19 | ||
| Enamine | EN300-1834182-2.5g |
4-amino-4-(2-methylphenyl)cyclohexan-1-ol |
1888944-95-3 | 2.5g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1834182-0.25g |
4-amino-4-(2-methylphenyl)cyclohexan-1-ol |
1888944-95-3 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1834182-1.0g |
4-amino-4-(2-methylphenyl)cyclohexan-1-ol |
1888944-95-3 | 1g |
$0.0 | 2023-06-01 | ||
| Enamine | EN300-1834182-0.1g |
4-amino-4-(2-methylphenyl)cyclohexan-1-ol |
1888944-95-3 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1834182-0.05g |
4-amino-4-(2-methylphenyl)cyclohexan-1-ol |
1888944-95-3 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1834182-5g |
4-amino-4-(2-methylphenyl)cyclohexan-1-ol |
1888944-95-3 | 5g |
$2650.0 | 2023-09-19 | ||
| Enamine | EN300-1834182-1g |
4-amino-4-(2-methylphenyl)cyclohexan-1-ol |
1888944-95-3 | 1g |
$914.0 | 2023-09-19 |
4-amino-4-(2-methylphenyl)cyclohexan-1-ol 関連文献
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
Related Articles
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
4-amino-4-(2-methylphenyl)cyclohexan-1-olに関する追加情報
Comprehensive Overview of 4-amino-4-(2-methylphenyl)cyclohexan-1-ol (CAS No. 1888944-95-3): Properties, Applications, and Research Insights
The compound 4-amino-4-(2-methylphenyl)cyclohexan-1-ol (CAS No. 1888944-95-3) is a structurally unique cyclohexane derivative that has garnered significant attention in pharmaceutical and organic chemistry research. This molecule features an amino group and a hydroxyl group positioned on a cyclohexane ring, with a 2-methylphenyl substituent, making it a versatile intermediate for drug discovery and material science applications. Its molecular structure and functional groups contribute to its potential in modulating biological activity, particularly in targeting central nervous system (CNS) disorders and inflammatory pathways.
Recent studies highlight the growing interest in 4-amino-4-(2-methylphenyl)cyclohexan-1-ol as a scaffold for medicinal chemistry. Researchers are exploring its role in designing novel G-protein-coupled receptor (GPCR) ligands, which are critical in treating conditions like chronic pain and neurodegenerative diseases. The compound’s structural flexibility allows for modifications that enhance binding affinity and selectivity, addressing key challenges in drug development. Additionally, its synthetic accessibility makes it a cost-effective candidate for large-scale production, aligning with the pharmaceutical industry’s demand for sustainable synthesis methods.
From a chemical property perspective, 4-amino-4-(2-methylphenyl)cyclohexan-1-ol exhibits moderate solubility in polar solvents, which is advantageous for formulation development. Its stability under physiological conditions further supports its potential as a bioactive compound. Analytical techniques such as NMR spectroscopy and high-performance liquid chromatography (HPLC) are commonly employed to characterize its purity and confirm its stereochemical configuration, ensuring reproducibility in research.
The compound’s relevance extends to academic and industrial research, where it is frequently cited in patents and publications related to neurological therapeutics. For instance, its analogs have shown promise in preclinical studies for neuroprotection and synaptic plasticity enhancement, topics highly searched in AI-driven drug discovery platforms. This aligns with the broader trend of leveraging computational chemistry and machine learning to accelerate the identification of lead compounds.
In the context of green chemistry, 4-amino-4-(2-methylphenyl)cyclohexan-1-ol is also being evaluated for its environmental impact. Researchers are optimizing catalytic processes to minimize waste generation during synthesis, addressing the sustainability concerns prevalent in modern chemical manufacturing. This focus resonates with the increasing public and regulatory emphasis on eco-friendly pharmaceuticals, a topic frequently queried in search engine trends.
Looking ahead, the compound’s potential applications in personalized medicine and bioconjugation are under investigation. Its ability to serve as a linker molecule in antibody-drug conjugates (ADCs) could revolutionize targeted cancer therapies, a hot topic in oncology research. Furthermore, its metabolic stability and low toxicity profile make it a candidate for prodrug development, another area of high interest in pharmacokinetic optimization.
In summary, 4-amino-4-(2-methylphenyl)cyclohexan-1-ol (CAS No. 1888944-95-3) represents a multifaceted compound with broad implications for drug discovery, material science, and sustainable chemistry. Its unique structural features and adaptability position it as a valuable asset in addressing some of the most pressing challenges in modern science, from neurodegenerative diseases to environmentally conscious synthesis.
1888944-95-3 (4-amino-4-(2-methylphenyl)cyclohexan-1-ol) 関連製品
- 1696921-84-2(3-(2-bromo-5-fluorophenyl)-3-hydroxypropanenitrile)
- 1806608-59-2(5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid)
- 2228247-66-1(2-fluoro-6-1-(hydroxymethyl)cyclopropylphenol)
- 1443343-40-5(1-(2-methylpropoxy)-3-methylsulfanylbenzene)
- 1807123-02-9(3,4-Bis(trifluoromethyl)-2-methylbenzamide)
- 1211597-13-5(5-Amino-4-bromo-2-fluorophenol)
- 7301-42-0(Germane, dimethyldiphenyl-)
- 900996-61-4(N-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide)
- 1804881-59-1(Ethyl 2-chloro-5-hydroxypyridine-4-acetate)
- 2137832-10-9(5-methyl-1-(1,2-oxazolidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid)




